5-Bromo-N-methyl-2-phenylpyrimidin-4-amine
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Overview
Description
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine: is a chemical compound with the molecular formula C11H10BrN3 . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the N-position, and a phenyl group at the 2nd position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base (e.g., NaOH, KOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, Na2CO3).
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: The compound serves as a precursor in the synthesis of more complex pyrimidine derivatives for various chemical studies.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenylpyrimidin-4-amine: Similar structure but lacks the N-methyl group.
5-Bromo-N-phenylpyrimidin-2-amine: Similar structure but lacks the N-methyl group and has a different substitution pattern.
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but has a dimethylamino group instead of a phenyl group.
Uniqueness
5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyrimidine ring, along with an N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
823796-09-4 |
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Molecular Formula |
C11H10BrN3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-N-methyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10BrN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
XZYJFFVZXFKIPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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